molecular formula C6H3BrFNO3 B2915072 3-Bromo-6-fluoro-2-nitrophenol CAS No. 1805577-98-3

3-Bromo-6-fluoro-2-nitrophenol

Cat. No.: B2915072
CAS No.: 1805577-98-3
M. Wt: 235.996
InChI Key: DKPCNOLYDNPSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-fluoro-2-nitrophenol: is an aromatic compound with the molecular formula C6H3BrFNO3 . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

3-Bromo-6-fluoro-2-nitrophenol is a complex compound that has been used in the preparation of Amino Pyrimidine compounds for inhibiting protein Tyrosine kinase activity . The primary targets of this compound are therefore the protein Tyrosine kinases, which play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer when they malfunction .

Mode of Action

Based on its use in the synthesis of amino pyrimidine compounds, it can be inferred that it likely interacts with its targets, the protein tyrosine kinases, by binding to their active sites and inhibiting their activity . This results in the disruption of the signaling pathways they are involved in, potentially leading to the death of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein Tyrosine kinases. These enzymes are involved in many cellular processes, including cell growth, differentiation, and metabolism . By inhibiting these enzymes, this compound disrupts these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

Like other nitrophenols, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are the inhibition of protein Tyrosine kinase activity and the disruption of the cellular processes they are involved in . This can lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-nitrophenol typically involves the nitration of 3-bromo-6-fluorophenol. This process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration of the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the dissolution of 3-bromo-6-fluorophenol in a suitable solvent, followed by the gradual addition of nitrating agents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-nitrophenol undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Bromo-6-fluoro-4-nitrophenol

Comparison: 3-Bromo-6-fluoro-2-nitrophenol is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the phenol ring. This unique arrangement can influence its reactivity and interaction with biological targets compared to other similar compounds. For example, the position of the nitro group can affect the compound’s electron density and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

3-bromo-6-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCNOLYDNPSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.